N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O4S3/c1-24-9-2-4-10(5-3-9)27(22,23)8-14(21)20-16-19-12(7-25-16)11-6-13(17)26-15(11)18/h2-7H,8H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXWAOWNNSOMFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, a dichlorothiophene moiety, and a methoxyphenyl sulfonamide group. Its molecular formula is , with a molecular weight of 375.3 g/mol. The presence of multiple functional groups contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Salmonella typhi | 18 |
| Compound B | Bacillus subtilis | 15 |
| This compound | TBD |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies suggest it may have moderate activity against leukemia and breast cancer cell lines .
Table 2: Anticancer Activity Screening Results
| Cell Line Type | Sensitivity (IC50 µM) |
|---|---|
| Leukemia | 10 |
| Breast Cancer | 15 |
| Colon Cancer | 20 |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular metabolism and signaling pathways, such as cytochrome P450 enzymes .
- Cell Signaling Modulation : It influences pathways like MAPK/ERK, which are crucial for cell proliferation and differentiation .
- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .
Case Studies
Several studies have documented the efficacy of thiazole derivatives in clinical and preclinical settings:
- Study on Antimicrobial Efficacy : A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the antibacterial effects of various thiazole compounds, including those with sulfonamide groups .
- Anticancer Screening by NCI : The National Cancer Institute's Developmental Therapeutics Program evaluated similar compounds for anticancer properties, revealing promising results in specific cancer types .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and related acetamide derivatives:
Structural and Functional Analysis:
Heterocyclic Core :
- The target compound’s thiazole core is shared with Compounds 13 and T16Ainh-A01. In contrast, AMG 517 uses a benzothiazole scaffold, which may confer distinct steric and electronic properties for receptor binding .
- The dichlorothiophene substituent in the target compound contrasts with Compound 13’s coumarin group. Chlorine atoms likely increase lipophilicity and metabolic stability compared to the oxygen-rich coumarin .
Sulfur-Containing Groups :
- The sulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to T16Ainh-A01’s pyrimidinylthio group. This could improve solubility but reduce membrane permeability .
- ’s methylsulfonyl acetamide lacks a heterocyclic core, limiting direct functional comparison but highlighting its utility as a synthetic intermediate .
- The target compound’s dichlorothiophene may similarly interact with enzyme active sites, though activity depends on substituent positioning . T16Ainh-A01 and AMG 517 target ion channels (TRPC3/6/7 and TRPV1, respectively), implying that thiazole-linked acetamides are versatile scaffolds for channel modulation. The target’s sulfonyl group could shift selectivity toward sulfonamide-sensitive targets (e.g., carbonic anhydrases) .
Synthetic Considerations :
- Compound 13’s moderate yield (64%) and the target’s complex halogenated thiophene suggest challenging synthesis. ’s acetylation method (using acetic anhydride) may be adaptable but requires optimization for dichlorothiophene incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
